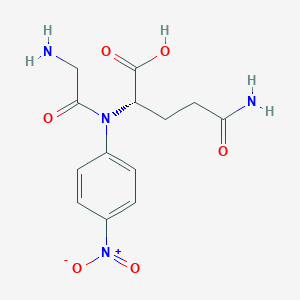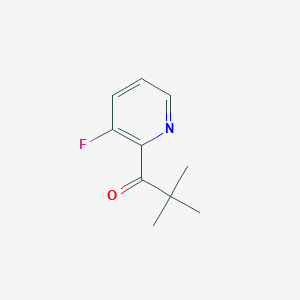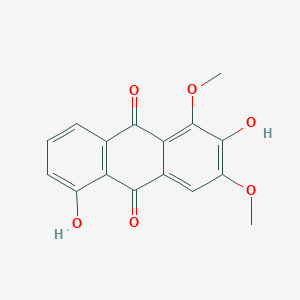
2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound has a molecular formula of C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione typically involves the hydroxylation and methoxylation of anthraquinone derivatives. One common method includes the reaction of 2,5-dihydroxyanthraquinone with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions where the starting materials are mixed in reactors under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. It can act as an electron donor or acceptor, participating in redox reactions. This property is particularly useful in its antioxidant activity, where it can neutralize free radicals. In medicinal applications, it may interact with DNA or proteins, leading to its anticancer or antimicrobial effects .
Comparación Con Compuestos Similares
1,8-Dihydroxy-9,10-anthraquinone (Dantron): Known for its laxative properties.
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Used as a dye intermediate.
2,6-Dihydroxy-9,10-anthraquinone (Anthraflavic Acid): Used in dye synthesis.
Uniqueness: 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual hydroxyl and methoxy groups make it versatile for various chemical reactions and applications .
Propiedades
Número CAS |
919480-64-1 |
|---|---|
Fórmula molecular |
C16H12O6 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-21-10-6-8-12(16(22-2)15(10)20)13(18)7-4-3-5-9(17)11(7)14(8)19/h3-6,17,20H,1-2H3 |
Clave InChI |
NZNMYTVRNRXVOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=O)C3=C(C2=O)C=CC=C3O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



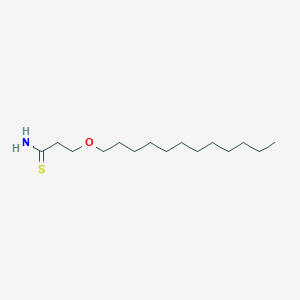
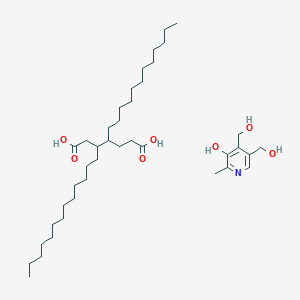
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
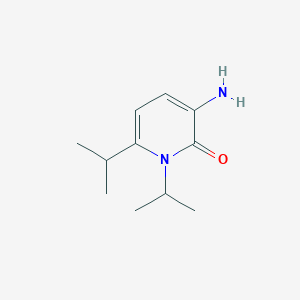
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
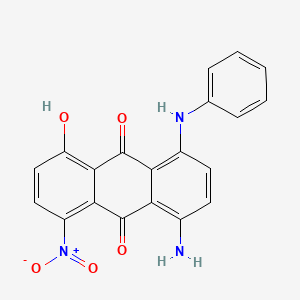
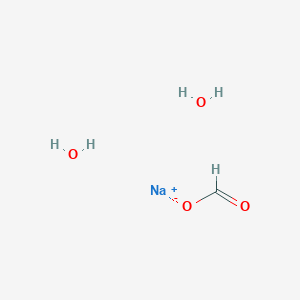
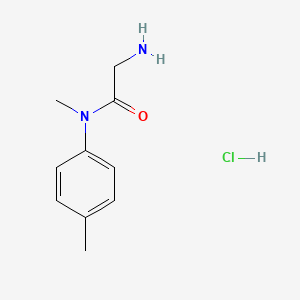
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)
